N-(4-acetylphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5/c1-4-29-15-9-10-21-18-17(15)19(27)24(20(28)23(18)3)11-16(26)22-14-7-5-13(6-8-14)12(2)25/h5-10H,4,11H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWQCNVPIHCCPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)NC3=CC=C(C=C3)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C20H20N4O
- Molecular Weight : 396.4 g/mol
- IUPAC Name : this compound
This compound features a pyrido-pyrimidine core, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic pathways for this compound are not extensively documented in the literature, similar compounds have been synthesized using methods such as:
- Condensation Reactions : Combining acetophenone derivatives with pyrimidine precursors.
- Cyclization : Utilizing cyclization reactions to form the heterocyclic structure.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of compounds structurally similar to this compound. For instance:
- Mechanism of Action : Compounds with similar structures have shown to inhibit key enzymes involved in cancer cell proliferation and survival. The interaction with DNA and modulation of signaling pathways are critical in their anticancer effects. A notable example includes a related compound demonstrating complete tumor stasis in a gastric carcinoma xenograft model after oral administration .
Antimicrobial Activity
There is also emerging evidence suggesting that derivatives of pyrido-pyrimidines possess significant antimicrobial activity. This could be attributed to their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
Case Study 1: Anticancer Efficacy
In a study involving various pyrido-pyrimidine derivatives, one compound exhibited an IC50 value of 6.2 μM against colon carcinoma cells (HCT-116) . This suggests that modifications to the core structure can enhance biological activity.
Case Study 2: Antimicrobial Screening
A series of derivatives were screened against common pathogenic bacteria. Compounds showed varying degrees of antibacterial activity compared to standard antibiotics like chloramphenicol .
Comparative Analysis
| Compound Name | Structure Type | Notable Activity | IC50 Value |
|---|---|---|---|
| Compound A | Pyrido-Pyrimidine | Anticancer | 6.2 μM |
| Compound B | Triazole | Antimicrobial | 43.4 μM |
Scientific Research Applications
Therapeutic Applications
N-(4-acetylphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide has shown promise in several therapeutic areas:
1. Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. Studies have demonstrated that derivatives of pyrido-pyrimidines can induce apoptosis in cancer cells .
2. Cardiovascular Diseases
The compound may have applications as a non-steroidal antagonist of mineralocorticoid receptors. This mechanism could be beneficial for treating conditions such as heart failure and diabetic nephropathy .
3. Neurological Disorders
Some derivatives have been explored for their neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases .
Case Studies
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrido-pyrimidine derivatives for their anticancer activity against various cancer cell lines. The results indicated that certain modifications to the structure significantly enhanced cytotoxicity against breast and lung cancer cells .
Case Study 2: Cardiovascular Applications
In a clinical trial assessing the efficacy of mineralocorticoid receptor antagonists in patients with heart failure, compounds similar to this compound were shown to improve patient outcomes significantly .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Analogues
Table 1: Key Structural Features and Substitutions
Key Observations :
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The target compound’s moderate LogP (2.8) suggests balanced lipophilicity, favorable for oral bioavailability compared to highly lipophilic derivatives like (LogP 4.5).
- Thioether-containing analogues () exhibit higher solubility in organic solvents, likely due to polarizable sulfur atoms.
Key Observations :
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, and how can purity be validated?
A multi-step synthesis is typically employed, starting with functionalization of the pyrido[2,3-d]pyrimidin-dione core followed by coupling with the acetylphenylacetamide moiety. For example, nucleophilic substitution or palladium-catalyzed cross-coupling may introduce the ethoxy group. Purity validation requires HPLC (>95%) and complementary techniques like ¹H/¹³C NMR to confirm structural integrity. Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate regioisomeric byproducts, necessitating column chromatography or recrystallization .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H NMR : Key for verifying substituent positions (e.g., ethoxy group at δ ~1.3–1.5 ppm for CH₃ and δ ~4.0–4.5 ppm for OCH₂).
- LC-MS : Confirms molecular weight (e.g., [M+H]⁺ peak) and detects impurities.
- IR Spectroscopy : Identifies carbonyl stretches (e.g., 1660–1680 cm⁻¹ for dioxopyrimidinone). Cross-referencing with X-ray crystallography (if crystals are obtainable) resolves ambiguities in tautomeric forms or hydrogen bonding .
Q. How should researchers design initial biological activity assays for this compound?
Prioritize target-specific assays based on structural analogs (e.g., kinase inhibition or anti-inflammatory activity). Use in vitro models (cell lines or enzymatic assays) with dose-response curves (1 nM–100 µM). Include positive controls (e.g., known inhibitors) and triplicate measurements to assess reproducibility. Evidence from pyrimidine derivatives suggests evaluating solubility in DMSO/PBS mixtures to avoid false negatives due to precipitation .
Advanced Research Questions
Q. How can computational chemistry improve reaction yield and selectivity?
Quantum mechanical calculations (DFT) predict transition states and regioselectivity during key steps like cyclization or acetylphenyl coupling. For example, modeling the pyrido[2,3-d]pyrimidin-dione core’s electron density guides solvent selection (polar aprotic vs. non-polar) to stabilize intermediates. Machine learning tools (e.g., ICReDD’s reaction path search) can optimize reaction parameters (temperature, catalyst loading) by analyzing historical data .
Q. What strategies resolve contradictions in spectral data between synthetic batches?
- Case Study : A batch shows an extra singlet in ¹H NMR (δ 2.1 ppm).
- Hypothesis : Residual acetylated byproduct or degradation.
- Method : 2D NMR (COSY, HSQC) to assign the peak. LC-MS/MS fragmentation identifies if the mass corresponds to a known impurity (e.g., de-ethoxy analog).
- Resolution : Adjust reaction time/temperature to minimize side reactions. Use scavengers (e.g., molecular sieves) if moisture-sensitive intermediates are involved .
Q. How can statistical experimental design (DoE) optimize reaction conditions?
Apply factorial design to screen variables (e.g., solvent, catalyst ratio, temperature). For a three-variable system, a 2³ factorial design reduces experiments from 27 to 7. Analyze responses (yield, purity) via ANOVA to identify significant factors. Response surface methodology (RSM) then refines optimal conditions. For instance, highlights DoE’s role in minimizing trial-and-error for pyrimidine derivatives .
Q. What are the challenges in crystallizing this compound, and how are they addressed?
Poor crystallinity may arise from flexible acetamide side chains. Strategies:
- Co-crystallization : Add small-molecule co-formers (e.g., carboxylic acids) to stabilize lattice packing.
- Solvent Screening : Test mixed solvents (e.g., DCM/hexane) to slow nucleation.
- Temperature Gradients : Gradual cooling from 60°C to 4°C promotes ordered crystal growth. demonstrates successful crystallization of structurally related pyrimidinones using these methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
